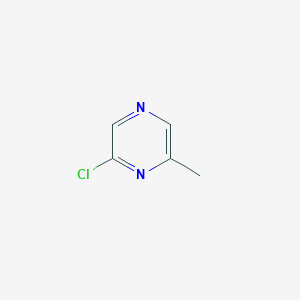

2-Chloro-6-methylpyrazine

説明

Significance of Halogenated Pyrazine (B50134) Scaffolds in Organic Synthesis and Drug Discovery

Pyrazines belong to a significant class of nitrogen-containing heterocyclic compounds that are prevalent in natural products and have extensive commercial applications. tandfonline.com The introduction of halogen atoms to the pyrazine scaffold creates halogenated pyrazines, which are crucial building blocks in organic synthesis and drug discovery. cymitquimica.commdpi.comtcichemicals.com

The significance of these scaffolds stems from several key factors:

Reactive Sites for Synthesis : The halogen atom serves as a handle for further functionalization. It provides a reactive site for various chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling. mdpi.com This allows for the construction of diverse and complex molecular architectures.

Modulation of Physicochemical Properties : Halogens are electron-withdrawing groups that can significantly influence the electronic properties of the pyrazine ring. mdpi.com This modification affects the molecule's reactivity, stability, and biological activity, which is a key consideration in designing new drug candidates.

Role in Bioactive Molecules : The pyrazine nucleus is a component of several essential medicines recognized by the World Health Organization, including amiloride, bortezomib, and pyrazinamide (B1679903). mdpi.com Halogenated pyrazine derivatives are investigated for a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.com

Applications in Materials Science : Beyond pharmaceuticals, these compounds are studied for their potential in creating advanced materials, such as those used in coatings and polymers, and for their role as ligands in transition metal complexes. chemimpex.comambeed.comvulcanchem.com The use of pyrazine bridges is also a design strategy to enhance the performance of materials for organic light-emitting diodes (OLEDs). tandfonline.com

The versatility of perfluorinated pyridine (B92270) derivatives as scaffolds for synthesizing relatively inaccessible polysubstituted systems highlights the broad applicability of halogenated heterocycles in the rapid generation of analogues for the drug discovery process. researchgate.net

Overview of Research Trajectories for 2-Chloro-6-methylpyrazine and its Derivatives

Research involving this compound and its derivatives has primarily focused on its application as a key intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. guidechem.comchemimpex.com The compound's structure allows for targeted modifications to produce derivatives with specific biological activities.

Key research directions include:

Pharmaceutical Synthesis : this compound has been utilized in the synthesis of potential therapeutic agents. For instance, it was used in the development of palm site inhibitors of the HCV NS5B polymerase and potent dipeptidyl peptidase IV inhibitors. chemicalbook.com Another derivative, 2-(Chloromethyl)-6-methylpyrazine, serves as a reagent in the synthesis of substituted indazole Nav1.7 blockers, which are investigated for the treatment of pain. chemicalbook.com The condensation of related 6-chloropyrazine-2-carboxylic acid chlorides with various anilines has produced amides tested for antimycobacterial activity. researchgate.net

Agrochemical Development : In the agricultural sector, this compound is explored for creating new pesticides. chemimpex.com A patented process describes how this compound can be chlorinated to produce 2-chloro-6-trichloromethylpyrazine, a compound intended for pesticide applications. google.com This demonstrates a clear trajectory towards developing crop protection agents.

Flavor and Fragrance Industry : The compound is also used as an intermediate in the production of flavors and fragrances, contributing specific aromatic notes to final products. guidechem.comchemimpex.com

The ongoing research into this compound and its derivatives underscores its importance as a versatile platform for chemical innovation, particularly in the life sciences. guidechem.comchemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-2-7-3-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVSPQGYLELRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428246 | |

| Record name | 2-Chloro-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38557-71-0 | |

| Record name | 2-Chloro-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Methylpyrazine

Foundational Synthetic Routes to Pyrazine (B50134) Derivatives

The synthesis of the pyrazine core is well-established in organic chemistry, with several classical methods forming the bedrock of pyrazine preparation. These routes are versatile and can be adapted to produce a wide array of substituted pyrazine derivatives.

One of the most direct and classical routes for preparing pyrazines is the condensation reaction of 1,2-diketones with 1,2-diamines. tandfonline.com This method is considered a standard protocol for pyrazine synthesis. nih.gov The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring. tandfonline.comrsc.org

The general mechanism involves the initial condensation of one amine group from the diamine with one of the ketone functionalities of the α-diketone, followed by an intramolecular cyclization and elimination of water to form the dihydropyrazine. A subsequent dehydrogenation (oxidation) step yields the final aromatic pyrazine product. While this approach is straightforward, it can lead to mixtures of regioisomers when unsymmetrical diketones or diamines are used, posing a challenge for regioselectivity. rsc.orgtripod.com A recent greener approach utilizes potassium tert-butoxide in aqueous methanol (B129727) at room temperature, avoiding the need for expensive catalysts or harsh conditions. tandfonline.comresearchgate.net

The conversion of a saturated piperazine (B1678402) ring to an aromatic pyrazine ring via dehydrogenation is another important synthetic strategy. tandfonline.comnih.gov This process is typically carried out in the vapor phase at high temperatures over a heterogeneous catalyst. acs.orggoogle.com The reaction involves the removal of three molecules of hydrogen from the piperazine ring. google.com

Various catalytic systems have been developed for this transformation. Early work identified catalysts based on cobalt, nickel, and copper oxides as effective for the dehydrogenation of piperazine to pyrazine. google.com Other patented systems include copper-chromium, copper-zinc-chromium, and silver catalysts. tandfonline.com Palladium-based catalysts have also been shown to yield the corresponding pyrazines in high yields. tandfonline.comjst.go.jp For instance, a Pd(1%)-UO₃(5%)-Al₂O₃ catalyst demonstrated a sustained yield of 65% at 400°C. jst.go.jp The catalyst's activity can decrease over time due to factors like carbon deposition, necessitating a regeneration process, which typically involves oxidation with air followed by reduction with hydrogen. acs.org

Table 1: Catalysts for Vapor-Phase Dehydrogenation of Piperazines

| Catalyst System | Support | Typical Temperature (°C) | Notes | Reference |

| Cobalt, Nickel, Copper Oxides | - | 350-450 | Early patented catalysts. | google.com |

| Copper-Chromium | Kieselguhr | ~275 | Good initial activity but relatively short life. | tandfonline.comacs.org |

| Palladium | Alumina (Al₂O₃) | ~400 | High initial activity but can be deactivated by carbon deposition. | jst.go.jp |

| Palladium-Uranium Oxide | Alumina (Al₂O₃) | 400 | Showed higher sustained yield compared to Pd on Al₂O₃ alone. | jst.go.jp |

Targeted Synthesis of 2-Chloro-6-methylpyrazine

While general methods provide access to the pyrazine family, the synthesis of a specific isomer like this compound requires more targeted approaches, often involving direct functionalization of a pre-formed pyrazine ring or building the ring from specifically chosen precursors.

The direct chlorination of a methylpyrazine is a common route to obtaining chloromethylpyrazines. The reaction of 2-methylpyrazine (B48319) with a chlorinating agent can lead to the introduction of a chlorine atom onto the pyrazine ring. However, this reaction can produce a mixture of isomers, including 2-chloro-3-methylpyrazine (B1202077) and the desired this compound. researchgate.net

The choice of chlorinating agent and reaction conditions is crucial for controlling the outcome. Phosphoryl chloride (POCl₃) is a frequently used reagent for converting hydroxypyrazines, which can be formed from diketopiperazines, into their corresponding chloropyrazines. tripod.comgla.ac.uk For example, alanine (B10760859) anhydride (B1165640) (a diketopiperazine) can be treated with phosphoryl chloride to produce a mixture that includes 2,5-dichloro-3,6-dimethylpyrazine. gla.ac.uk The reactivity can be influenced by other substituents on the ring; alkyl groups can hinder the replacement of a hydroxyl group with chlorine, requiring more forceful conditions like heating in a sealed tube. tripod.com Another approach involves the chlorination of pyrazine N-oxides, where the N-oxide group activates the ring towards substitution and is subsequently removed. researchgate.net

Achieving regioselectivity—the preferential formation of one constitutional isomer over another—is a key challenge in the synthesis of unsymmetrically substituted pyrazines like this compound.

One strategy to control regioselectivity is through the careful selection of starting materials in a condensation reaction. The condensation of an unsymmetrical α-dicarbonyl compound like methylglyoxal (B44143) with an α-aminoacid amide hydrohalide, such as that derived from alanine, can theoretically yield two different isomers. tripod.com Research has shown that under certain conditions, one isomer, 2-hydroxy-3,6-dimethylpyrazine, was formed, while slight variations in the procedure consistently yielded the 2-hydroxy-3,5-dimethyl isomer. tripod.com This demonstrates the sensitivity of the condensation reaction's regiochemical outcome to the reaction conditions. By analogy, condensing a pre-chlorinated dicarbonyl species with an appropriate diamine could provide a regiocontrolled route.

Another approach involves modifying a pyrazine ring that already possesses a directing group. For instance, a novel regioselective preparation of 5-chloropyrazine-2-carbonitrile (B1357153) was achieved from pyrazine-2-carboxamide, illustrating that functional groups can direct chlorination to a specific position. researchgate.net Such strategies, which build upon a pre-existing substitution pattern, are essential for the unambiguous synthesis of a target molecule like this compound.

Advanced Synthetic Techniques

Modern organic synthesis has introduced several advanced techniques that offer improvements in efficiency, selectivity, and environmental impact over classical methods.

Transition-metal catalysis is at the forefront of modern synthetic chemistry. Manganese pincer complexes have been reported as effective catalysts for the dehydrogenative coupling of β-amino alcohols to form symmetrical pyrazines, presenting a base-metal alternative to more expensive noble-metal catalysts. nih.gov Ruthenium nanoparticles supported on phosphine (B1218219) have also been used to catalyze the synthesis of pyrazines from α-diketones. researchgate.net

Microwave-assisted synthesis is another powerful technique that can dramatically reduce reaction times and improve yields. This method has been successfully applied to the aminodehalogenation of a 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (B7890531) derivative. mdpi.com The uniform and rapid heating provided by microwaves can enhance reaction rates for processes that are sluggish under conventional heating. mdpi.com These advanced methods highlight the ongoing development of more sophisticated and efficient routes to pyrazine derivatives.

Green Chemistry Approaches for Pyrazine Synthesis

The principles of green chemistry aim to develop chemical processes that are environmentally benign. In pyrazine synthesis, this often involves minimizing waste, avoiding hazardous reagents, and using eco-friendly solvents like water. connectjournals.comgoogle.com One-pot tandem reactions and metal-free catalytic processes are key strategies in this endeavor. connectjournals.com

A notable greener process for pyrazine synthesis involves the direct condensation of 1,2-diketones with ethylenediamine (B42938) using silica (B1680970) gel as an efficient, recyclable catalyst. connectjournals.com This method is straightforward, mild, and avoids the formation of side products. connectjournals.com Another environmentally friendly approach utilizes t-BuOK as a catalyst in an aqueous methanol solvent for the reaction of benzil (B1666583) and ethylene (B1197577) diamine, offering a cost-effective and simple procedure. tandfonline.com Furthermore, a synthetic route to 2-chloro-6-methylaniline, a related compound class, highlights the use of water as a solvent, meeting the requirements of green chemistry. google.com

Table 1: Comparison of Green Synthesis Methods for Pyrazines

| Catalyst/Reagent | Starting Materials | Solvent | Key Advantages | Reference |

| Silica gel | 1,2-Diketones, Ethylenediamine | - | Metal-free, mild conditions, recyclable catalyst | connectjournals.com |

| t-BuOK | Benzil, Ethylenediamine | Aqueous Methanol | Cost-effective, environmentally benign | tandfonline.com |

| - | 3-chloro-5-methyl-4-nitroaniline | Water | Use of non-toxic solvent | google.com |

Microwave-Assisted Synthesis of Pyrazine Analogues

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, increase product yields, and improve conversion rates compared to conventional heating methods. mdpi.comsciforum.netanton-paar.com This is achieved through direct interaction between microwaves and the reactant molecules, leading to rapid and uniform heating. mdpi.comanton-paar.com

This methodology has been successfully applied to the synthesis of pyrazine analogues. For instance, the aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile with various ring-substituted benzylamines has been efficiently carried out using microwave irradiation. mdpi.comresearchgate.net This approach not only accelerates the reaction but also leads to high yields of the desired N-substituted pyrazine derivatives. mdpi.com A study on the synthesis of two series of pyrazinamide (B1679903) analogues, N-substituted 3-aminopyrazine-2-carboxamides and N-substituted 5-amino-6-chloropyrazine-2,3-dicarbonitriles, also employed microwave assistance for the aminodehalogenation steps, citing better yields, conversion, and shorter reaction times. sciforum.netresearchgate.net

Table 2: Microwave-Assisted Synthesis of N-Substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles

| Benzylamine Substituent (R) | Product | Yield (%) | Reference |

| 4-F | 5-((4-Fluorobenzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | 87 | mdpi.com |

| 4-Cl | 5-((4-Chlorobenzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | 82 | mdpi.com |

| 3,4-Cl₂ | 5-((3,4-Dichlorobenzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | 79 | mdpi.com |

| 4-CF₃ | 5-((4-(Trifluoromethyl)benzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | 85 | mdpi.com |

Catalytic Systems in Pyrazine Synthesis

A wide array of catalytic systems has been developed to improve the efficiency of pyrazine synthesis. These range from metal-based catalysts to simple, metal-free options. The most common approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. ijcce.ac.ir

Various catalysts have been explored for this condensation, including I₂, Montmorillonite K-10, InCl₃, MnCl₂, and CuSO₄·5H₂O. ijcce.ac.ir However, many of these methods suffer from drawbacks like long reaction times, harsh conditions, or the use of toxic catalysts. ijcce.ac.ir More advanced and efficient systems include:

Manganese Pincer Complexes : Earth-abundant manganese-based pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines with water and hydrogen gas as the only byproducts. nih.gov

Lanthanum(III) Acetate (B1210297) (La(OAc)₃) : This catalyst has proven effective for the synthesis of quinoxalines (benzopyrazines) in water, offering mild reaction conditions, good to excellent yields, and the ability to be recovered and reused. ijcce.ac.ir

Copper-Based Catalysts : A novel method using an asymmetric ligand-based catalyst, TNP-Cu@rGO, was developed for synthesizing pyrazine derivatives with moderate to high yields and good functional group tolerance. sioc-journal.cn Historically, catalysts like copper-chromium, copper-zinc-chromium, and silver have been used for preparing 2-methylpyrazine from propylene (B89431) glycol and ethylenediamine. connectjournals.comtandfonline.com

Chemical Reactivity and Derivatization Strategies of this compound

The presence of a chloro substituent, a methyl group, and the pyrazine ring itself provides multiple sites for chemical modification, making this compound a valuable intermediate for creating diverse molecular structures.

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom on the pyrazine ring is susceptible to nucleophilic displacement. Halopyrazines are generally more reactive towards nucleophilic substitution than their corresponding pyridine (B92270) analogues. thieme-connect.de This reactivity allows for the introduction of a wide range of functional groups. An addition-elimination mechanism is common, though ring-opening-ring-closure (ANRORC) mechanisms can also occur. thieme-connect.de

Examples of this reactivity include:

Amination : The chloro group can be displaced by amines. For instance, 5-chloro-6-methylpyrazine-2,3-dicarbonitrile readily reacts with substituted benzylamines under microwave conditions to yield N-substituted amino pyrazines. mdpi.com Similarly, 3-chloro-6-methylpyrazine-2-carbonitrile (B577672) can be aminated using aqueous ammonia.

Alkoxylation : In the synthesis of the natural product arglecin, the chloro group of 2-chloro-3-isobutyl-6-methylpyrazine was displaced by a methoxy (B1213986) group by refluxing with sodium methoxide (B1231860) in methanol. rsc.orgnih.gov

Table 3: Examples of Nucleophilic Substitution on Chloropyrazines

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloro-3-isobutyl-6-methylpyrazine | Sodium methoxide | 2-Methoxy-3-isobutyl-6-methylpyrazine | rsc.orgnih.gov |

| 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile | Benzylamines | N-Substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles | mdpi.com |

| 3-Chloro-6-methylpyrazine-2-carbonitrile | Ammonium hydroxide | 3-Amino-6-methylpyrazine-2-carbonitrile |

Transformations at the Methyl Moiety

The methyl group of this compound can also be functionalized, providing another avenue for derivatization.

One synthetic route involves a five-step derivatization of the methyl group at the 6-position of a pyrazine ring into a nitroguanidino substituent. This transformation was a key part of the total synthesis of arglecin. rsc.orgnih.gov

Another significant transformation is the oxidation of the methyl group to a carboxylic acid. A microbiological process has been developed for this purpose, utilizing microorganisms of the genus Pseudomonas, such as Pseudomonas putida. google.com These microorganisms, with enzymes induced by toluene (B28343) or xylene, can selectively oxidize the methyl groups of various methylated pyrazines, including 2-chloro-3,6-dimethylpyrazine, to the corresponding carboxylic acids. google.com This biotransformation is a powerful tool for creating pyrazinecarboxylic acid derivatives. google.com

Ring Functionalization and Diversification

Beyond substitution at the existing chloro and methyl groups, the pyrazine ring itself can be functionalized. Direct C-H metalation of diazine rings, using strong bases, offers a route to introduce new substituents, although it can sometimes lead to low yields due to dimerization. researchgate.net This strategy allows for functionalization at positions not accessible through other means.

Ring diversification can be achieved through reactions that lead to fused heterocyclic systems. For example, transition metal-catalyzed reactions involving this compound can lead to the formation of furo[2,3-b]pyrazines, creating a more complex polycyclic structure. researchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2-Chloro-6-methylpyrazine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete and unambiguous picture of the molecular framework can be assembled.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons on the pyrazine (B50134) ring and one signal for the methyl group protons. The electronegativity of the nitrogen atoms and the chlorine substituent deshields the ring protons, causing them to appear at a lower field (higher ppm value) compared to typical aromatic protons. The methyl group, being electron-donating, will have its signal at a much higher field. For the closely related compound 2-methylpyrazine (B48319), the ring protons appear between 8.3 and 8.5 ppm, while the methyl protons are observed around 2.5 ppm. chemicalbook.comnih.gov A similar pattern is expected for this compound, with slight shifts due to the presence of the chlorine atom.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, five distinct signals are expected: three for the aromatic carbons of the pyrazine ring and one for the methyl carbon. The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2 and C6) will be the most deshielded and appear furthest downfield. The remaining ring carbons (C3 and C5) will appear at intermediate shifts, while the methyl carbon (C7) will be the most shielded and appear furthest upfield.

| Atom Type | Expected Chemical Shift Range (δ, ppm) | Rationale for Chemical Shift |

|---|---|---|

| Ring Protons (H3, H5) | ~8.0 - 8.5 | Deshielded by electronegative nitrogen atoms in the aromatic ring. |

| Methyl Protons (-CH₃) | ~2.5 - 2.7 | Typical range for a methyl group attached to an aromatic ring. |

| C2 (C-Cl) | ~150 - 155 | Deshielded by both an adjacent nitrogen and the directly bonded chlorine atom. |

| C6 (C-CH₃) | ~155 - 160 | Deshielded by adjacent nitrogen atoms and substituted with a methyl group. |

| C3, C5 (C-H) | ~130 - 145 | Aromatic carbons deshielded by adjacent nitrogen atoms. |

| C7 (-CH₃) | ~20 - 25 | Typical range for a methyl carbon attached to an sp²-hybridized carbon. libretexts.org |

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity of atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.educolumbia.edu For this compound, an HSQC spectrum would show a correlation cross-peak between the methyl proton signal (~2.5 ppm) and the methyl carbon signal (~22 ppm). It would also show cross-peaks connecting the two aromatic proton signals to their respective aromatic carbon signals, confirming which proton is attached to which carbon in the pyrazine ring. columbia.edu

A cross-peak between the methyl protons and the two adjacent ring carbons (C5 and C6).

A cross-peak between the proton at the C5 position and the methyl carbon (C7).

Correlations between the ring protons and other carbons across the ring, confirming the relative positions of the chloro and methyl substituents.

The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and definitively confirms the 2-chloro-6-methyl substitution pattern on the pyrazine ring. researchgate.net

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of the molecule's bonds. This provides a characteristic fingerprint of the compound and confirms the presence of specific functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The spectrum of this compound is characterized by several key regions. Analysis of the closely related 2-chloro-6-methyl pyridine (B92270) provides insight into the expected frequencies. orientjchem.org

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | Vibrations of the C-H bonds on the pyrazine ring. |

| 2850 - 3000 | Aliphatic C-H Stretch | Stretching vibrations of the C-H bonds in the methyl group. |

| 1550 - 1600 | C=N Ring Stretch | Stretching of the carbon-nitrogen double bonds within the pyrazine ring. |

| 1400 - 1500 | C=C Ring Stretch | Stretching of the carbon-carbon double bonds within the aromatic ring. |

| 1370 - 1470 | CH₃ Bending | Asymmetric and symmetric bending (scissoring) modes of the methyl group. |

| 1000 - 1200 | Ring Breathing/Trigonal Bending | In-plane bending of the pyrazine ring structure. |

| 650 - 800 | C-Cl Stretch | Stretching vibration of the carbon-chlorine bond. |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For pyrazine and its derivatives, Raman spectroscopy is particularly effective for observing the highly symmetric vibrations of the aromatic ring. rsc.org The most prominent band in the Raman spectrum of pyrazine corresponds to the pyrazine ring breathing vibration. nih.gov Key expected Raman shifts for this compound would include strong signals for the symmetric ring stretching and breathing modes, as well as signals corresponding to the C-Cl and C-CH₃ stretching vibrations. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is essential for assessing the purity of this compound and for separating it from potential regio-isomers (e.g., 2-Chloro-3-methylpyrazine (B1202077) or 2-Chloro-5-methylpyrazine) that may arise during synthesis.

The methodology typically involves a stationary phase (a column packed with small particles) and a mobile phase (a solvent or mixture of solvents) that is pumped through the column under high pressure. The separation is based on the differential partitioning of the analyte between the two phases.

For pyrazine derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed. nih.gov

Stationary Phase: A non-polar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is often used. For challenging separations of closely related isomers, specialized columns like polysaccharide-based chiral stationary phases can be effective even for non-chiral compounds. nih.govresearchgate.net

Mobile Phase: A polar mobile phase is used. Common mobile phases are mixtures of water or an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The ratio of the organic modifier is optimized to achieve the best separation (resolution) between the target compound and any impurities.

Detection: An ultraviolet (UV) detector is typically used, as the pyrazine ring has a strong UV absorbance. The detection wavelength is set to a maximum in the compound's UV spectrum to ensure high sensitivity.

A validated HPLC method allows for the precise quantification of this compound, providing a reliable assessment of its purity (e.g., >98%). By comparing the retention time of the main peak in the sample to that of a certified reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration, which is used for quantitative analysis and purity determination. ptfarm.pl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound, this method provides definitive confirmation of its molecular mass and offers insights into its structural stability and fragmentation pathways.

When analyzed by mass spectrometry, this compound (C₅H₅ClN₂) is expected to show a distinct molecular ion peak. The molecular weight of the compound is 128.56 g/mol . sigmaaldrich.com The molecular ion (M⁺) peak would therefore appear at m/z 128, corresponding to the ion with the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N). A crucial characteristic in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. libretexts.orgchemguide.co.uk Due to the natural abundance of the ³⁷Cl isotope (approximately 24.24%) relative to the ³⁵Cl isotope (75.76%), an additional peak is observed at m/z 130. chemdictionary.org The intensity of this M+2 peak is approximately one-third that of the M⁺ peak, creating a characteristic 3:1 ratio that is a clear indicator of the presence of a single chlorine atom in the molecule. savemyexams.comucalgary.ca

The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ion can break apart into smaller, more stable fragment ions and neutral radicals. chemguide.co.uk The fragmentation pattern is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, several fragmentation pathways can be predicted based on its structure. Common fragmentation mechanisms include the loss of the chlorine atom, the methyl group, or hydrogen cyanide (HCN), a characteristic loss from nitrogen-containing heterocyclic rings.

Key fragmentation pathways may include:

Loss of a Chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 93. This is often a significant fragmentation pathway for chlorinated compounds.

Loss of a Methyl radical: The cleavage of the C-CH₃ bond would lead to a fragment ion at m/z 113.

Loss of Hydrogen Cyanide (HCN): A common fragmentation in pyrazine rings involves the expulsion of a neutral HCN molecule, which would lead to a fragment ion from the molecular ion at m/z 101.

These fragmentation patterns allow for the detailed structural elucidation of the molecule.

| m/z Ratio | Proposed Ion Structure | Significance |

|---|---|---|

| 128 | [C₅H₅³⁵ClN₂]⁺ | Molecular Ion (M⁺) |

| 130 | [C₅H₅³⁷ClN₂]⁺ | Isotopic Peak (M+2), confirms presence of one Cl atom |

| 113 | [C₄H₂ClN₂]⁺ | Fragment from loss of methyl radical (•CH₃) |

| 101 | [C₄H₄Cl]⁺ | Fragment from loss of hydrogen cyanide (HCN) |

| 93 | [C₅H₅N₂]⁺ | Fragment from loss of chlorine atom (•Cl) |

Electronic Spectroscopy for Understanding Electronic Transitions and Solvent Effects

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of electromagnetic radiation. The spectrum reveals information about the molecule's electronic structure, including the presence of chromophores and the types of electronic transitions occurring. For this compound, the pyrazine ring, with its π-system and nitrogen lone pairs, is the primary chromophore.

The electronic spectrum of pyrazine and its derivatives is characterized by two main types of transitions:

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in energy and result in strong absorption bands.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. montana.edu Because lone-pair electrons are not involved in bonding, they are at a higher energy level than π-bonding electrons. Consequently, n → π* transitions require less energy and occur at longer wavelengths compared to π → π* transitions. montana.edu

The polarity of the solvent can significantly influence the energy of these transitions, leading to shifts in the absorption maxima (λmax). This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules. youtube.comyoutube.com

Effect on n → π* Transitions: In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons of the nitrogen atoms can form hydrogen bonds with the solvent molecules. This interaction stabilizes the ground state more than the excited state. As a result, more energy is required to promote the electron, causing a shift of the absorption maximum to a shorter wavelength (a hypsochromic or blue shift). youtube.comyoutube.com

Effect on π → π* Transitions: The excited state of a π → π* transition is generally more polar than the ground state. Polar solvents will therefore stabilize the excited state more effectively than the ground state. This reduces the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). youtube.com

Therefore, by analyzing the UV-Vis spectrum of this compound in a series of solvents with varying polarities, one can distinguish between the n → π* and π → π* transitions based on the direction of the observed spectral shifts.

| Electronic Transition | Typical Wavelength Region | Effect of Increasing Solvent Polarity | Type of Shift |

|---|---|---|---|

| n → π | Longer Wavelength (Lower Energy) | Shift to shorter wavelength | Hypsochromic (Blue Shift) |

| π → π | Shorter Wavelength (Higher Energy) | Shift to longer wavelength | Bathochromic (Red Shift) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, vibrational frequencies, and electronic properties of pyrazine (B50134) derivatives. researchgate.netchemrxiv.org Studies on related compounds like 2-chloropyrazine (B57796) and 2,6-dichloropyrazine (B21018) have utilized DFT methods with functionals such as Becke3P86 and B3LYP, combined with basis sets like 6-311G**, to calculate optimized geometries and vibrational force fields. researchgate.netchemrxiv.org

These calculations allow for the precise assignment of vibrational fundamentals observed in experimental FT-IR and FT-Raman spectra. For instance, the characteristic ring breathing mode of the pyrazine core, reported at 1015 cm⁻¹ in the parent molecule, is shifted in chloro-substituted derivatives, indicating the influence of the substituent on the molecule's vibrational properties. researchgate.net For 2-Chloro-6-methylpyrazine, similar calculations would predict its unique vibrational fingerprint, accounting for the combined effects of the electron-withdrawing chlorine atom and the electron-donating methyl group.

Furthermore, quantum chemical methods are used to investigate the electronic properties by analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting energy gap are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net Halogen substitution on a pyrazine ring has been shown to influence these values, as well as other electronic descriptors like chemical potential and electrophilicity index. chemrxiv.org The analysis of the Molecular Electrostatic Potential (MEP) map, another output of these calculations, helps to identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attacks. chemrxiv.org

Table 1: Summary of Properties Investigated via Quantum Chemical Calculations for Pyrazine Derivatives

| Property | Method of Calculation | Significance |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G**) | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| Vibrational Frequencies | DFT, Potential Energy Distribution (PED) | Predicts IR and Raman spectra, allowing for assignment of experimental vibrational modes. researchgate.netchemrxiv.org |

| HOMO-LUMO Energies | DFT, TD-DFT | Determines the energy gap, which relates to chemical reactivity and electronic transitions. researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, identifying reactive sites for intermolecular interactions. chemrxiv.org |

| Natural Bond Orbital (NBO) Analysis | NBO analysis within DFT | Investigates charge delocalization, donor-acceptor interactions, and hyperconjugative stability. chemrxiv.org |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable computational techniques used to predict the binding orientation and affinity of a small molecule, such as this compound, within the active site of a biological target, typically a protein. These in silico methods are fundamental in drug discovery for screening virtual libraries and understanding potential mechanisms of action. nih.govnih.gov

The process involves preparing the 3D structure of the ligand (this compound) and the receptor. Docking algorithms then explore various possible conformations of the ligand within the receptor's binding pocket, scoring them based on binding energy. mdpi.com Studies on various pyrazine-based compounds have shown that the pyrazine ring is a versatile scaffold capable of forming multiple types of non-covalent interactions with protein residues. figshare.com

Key interactions that this compound could form include:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with donor residues like serine, threonine, or lysine (B10760008) in a protein's active site. dergipark.org.tr

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan, and π-cation interactions with positively charged residues.

Halogen Bonds: A significant finding for chloropyrazines is their ability to form halogen bonds. figshare.com The chlorine atom on this compound can act as an electrophilic region (a σ-hole) and interact favorably with nucleophilic atoms like oxygen or nitrogen from the protein backbone or side chains.

Hydrophobic Interactions: The methyl group provides a hydrophobic character, allowing for favorable interactions with nonpolar pockets within the active site.

Molecular dynamics (MD) simulations can further refine docking results, providing insights into the stability of the ligand-protein complex over time and the dynamics of these interactions. chemrxiv.org

Table 2: Potential Intermolecular Interactions for this compound in a Protein Binding Site

| Interaction Type | Moiety on this compound | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrazine Nitrogen Atoms | Serine, Threonine, Tyrosine, Lysine, Arginine |

| Halogen Bond | Chlorine Atom | Carbonyl oxygen (backbone), Aspartate, Glutamate |

| π-π Stacking | Aromatic Pyrazine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interaction | Methyl Group | Alanine (B10760859), Valine, Leucine, Isoleucine, Methionine |

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. researchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to correlate chemical structure with activity. nih.govnih.gov

For a series of compounds based on the this compound scaffold, a computational SAR study would involve several steps. First, a set of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties. ijournalse.org

Commonly used descriptor categories include:

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies. These are often calculated using DFT methods and describe how the molecule will interact electrostatically. nih.govsemanticscholar.org

Steric Descriptors: Molecular volume, surface area, and specific shape indices. These describe the size and shape of the molecule, which are crucial for fitting into a binding site.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient), which describes the molecule's hydrophobicity and influences its ability to cross biological membranes.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a QSAR model that links the descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govsemanticscholar.org

Such a model for pyrazine derivatives could reveal that:

The presence of an electron-withdrawing group like chlorine at position 2 is critical for activity.

An electron-donating group like methyl at position 6 enhances potency, perhaps by improving hydrophobic interactions or modulating the electronic character of the ring.

The model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov

Table 3: Key Components of a Computational SAR/QSAR Study

| Component | Description | Example for Pyrazine Derivatives |

|---|---|---|

| Molecular Descriptors | Numerical values representing chemical properties. | HOMO/LUMO energies, LogP, Molecular Weight, Dipole Moment. ijournalse.orgsemanticscholar.org |

| Statistical Model | Mathematical equation correlating descriptors with activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). nih.gov |

| Model Validation | Statistical tests to ensure the model is robust and predictive. | High correlation coefficients (R²), cross-validation (Q²). nih.gov |

| Interpretation | Understanding which structural features (represented by descriptors) drive biological activity. | Determining the importance of electronic vs. steric factors on the pyrazine ring. nih.gov |

Research Applications in Medicinal Chemistry and Drug Discovery

Antimycobacterial Activity of 2-Chloro-6-methylpyrazine Derivatives

Derivatives of this compound have shown significant promise in the fight against mycobacterial infections, most notably tuberculosis, which is caused by Mycobacterium tuberculosis.

The mechanism of action of pyrazinamide (B1679903) (PZA), a key anti-tuberculosis drug, involves its conversion to pyrazinoic acid (POA) within the mycobacterial cell. nih.gov This conversion is facilitated by the bacterial enzyme pyrazinamidase. nih.gov POA is believed to disrupt membrane potential and interfere with pH-sensitive enzymes inside the bacterium. nih.gov Research into derivatives of this compound often explores similar or alternative mechanisms. Some studies suggest that these compounds could act as inhibitors of essential mycobacterial enzymes. For instance, molecular docking studies have investigated the potential of pyrazinamide derivatives to target mycobacterial enoyl-ACP reductase (InhA), an enzyme crucial for mycolic acid biosynthesis. nih.govbohrium.com Other potential mechanisms of action for pyrazine (B50134) derivatives include the inhibition of fatty acid synthase I and iron chelation. nih.govresearchgate.net

The quest for more effective treatments for drug-resistant tuberculosis has spurred the development of novel analogues of pyrazinamide. Starting from compounds like 3-chloropyrazine-2-carboxamide (B1267238), researchers have synthesized series of new derivatives. nih.govnih.govbohrium.com For example, aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines has yielded compounds with in vitro activity against Mycobacterium tuberculosis H37Rv that is equivalent or superior to that of pyrazinamide. nih.govnih.govbohrium.com One such derivative, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, exhibited a promising minimum inhibitory concentration (MIC) of 6 µM and low cytotoxicity. nih.govbohrium.com Other modifications have included the synthesis of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, some of which have demonstrated activity against Mycobacterium kansasii and Mycobacterium avium, species that are typically not susceptible to pyrazinamide. nih.govresearchgate.net

Table 1: Antimycobacterial Activity of Selected Pyrazinamide Analogues

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazinamide | M. tuberculosis | 12.5-25 | nih.gov |

| 6-chloro-5-cyanopyrazine-2-carboxamide | M. kansasii | Active | nih.gov |

| 5-cyano-6-(heptylamino)pyrazine-2-carboxamide | M. avium | Active | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM | nih.govbohrium.com |

Antibacterial and Antifungal Properties of Pyrazine Compounds

Beyond their antimycobacterial effects, derivatives of this compound have been investigated for broader antimicrobial properties.

Various pyrazine derivatives have demonstrated a wide range of pharmaceutical activities, including antibacterial and antifungal effects. rjpbcs.com For instance, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com Some of these compounds showed moderate to good antibacterial activities. mdpi.com Similarly, pyrazine-2-carboxylic acid derivatives have been synthesized and tested for their antimicrobial properties, with some compounds showing notable activity. rjpbcs.com The inclusion of a piperazine (B1678402) ring in these structures is thought to enhance their bioactivity. rjpbcs.com Pyrazolo-pyridazine and pyrazolo-cinnoline derivatives have also been synthesized and screened for their in vitro antibacterial and antifungal activities against various microbial strains. medwinpublishers.com

The mechanisms through which pyrazine compounds exert their antimicrobial effects are a key area of research. One proposed mechanism is the inhibition of cell wall synthesis in bacteria, a target for many established antibiotics. libretexts.orgmdpi.commicrobenotes.com By interfering with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, these compounds can induce bacterial cell death. libretexts.orgmdpi.commicrobenotes.com Another important area of investigation is the antibiofilm potential of these compounds. Biofilms are communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. nih.gov Some pyrazine derivatives have shown the ability to inhibit biofilm formation, which may be linked to the inhibition of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors. nih.govresearchgate.net Molecular docking studies have also suggested that some pyrazine derivatives may exert their antibacterial activity by inhibiting enzymes such as GlcN-6-P synthase. rjpbcs.com

Anticancer Research and Enzyme Inhibition

In addition to their antimicrobial properties, pyrazine derivatives are being explored for their potential in cancer therapy and as enzyme inhibitors. The pyrazine moiety is considered an important pharmacophore in the development of anticancer drugs. eurekaselect.com

Researchers have synthesized novel pyrazine derivatives and evaluated their anticancer activity against various human cancer cell lines. researchgate.net For example, new N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have been synthesized and tested for their anticancer activity against the A549 lung cancer cell line. researchgate.net

A significant area of focus is the development of pyrazine-based compounds as enzyme inhibitors. For instance, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides, which can be conceptually linked to a 2-chloro-6-methylphenyl scaffold, were identified as potent dual Src/Abl kinase inhibitors. nih.gov One compound from this series, BMS-354825 (Dasatinib), demonstrated potent antiproliferative activity against both hematological and solid tumor cell lines. nih.gov Other research has focused on designing 2-chloro-3-hydrazinopyrazine derivatives as potential acetylcholinesterase inhibitors for the management of Alzheimer's disease. nih.gov Furthermore, pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been shown to be strong inhibitors of human carbonic anhydrase I and II isoforms. nih.gov

Table 2: Enzyme Inhibition by Pyrazine-Related Compounds

| Compound Class | Target Enzyme(s) | Therapeutic Area | Reference |

|---|---|---|---|

| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Src/Abl kinase | Cancer | nih.gov |

| 2-chloro-3-hydrazinopyrazine derivatives | Acetylcholinesterase | Alzheimer's Disease | nih.gov |

| Pyrazole and pyrazolo[1,5-a]pyrimidine derivatives | Carbonic Anhydrase I and II | Various | nih.gov |

Kinase Inhibition and Disruption of Cellular Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazine moiety is a central component in several potent kinase inhibitors. nih.gov For example, Gilteritinib, an FDA-approved drug for acute myeloid leukemia, features a pyrazine-2-carboxamide structure. nih.gov This compound functions as a dual inhibitor of FLT3 and AXL kinases, which are critical in cancer cell proliferation. nih.gov The pyrazine ring acts as a core scaffold from which other functional groups are positioned to interact with the ATP-binding pocket of the target kinase. nih.gov The utility of this compound lies in its potential as a precursor for creating more complex pyrazine-based molecules designed to selectively inhibit specific kinases, thereby disrupting the signaling pathways that drive tumor growth. chemimpex.com

Induction of Apoptosis in Malignant Cells

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Research has shown that derivatives of pyrazine can effectively trigger this process. nih.govrjeid.com

A study investigating a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), demonstrated its ability to inhibit the viability of human leukemia K562 cells, with an IC50 value of 25µM after 72 hours of treatment. nih.gov The mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway. nih.govrjeid.com This was confirmed by several key observations:

Cell Cycle Arrest: The compound caused cell cycle arrest in the G0/G1 phase and increased the sub-G1 cell population, which is indicative of apoptosis. nih.gov

Modulation of Apoptotic Proteins: Treatment with 2-mOPP led to an increase in the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic proteins Bcl2 and Survivin. nih.gov This shift in the Bax/Bcl2 ratio is a critical event that triggers the mitochondrial apoptotic cascade.

These findings highlight that the pyrazine scaffold, for which this compound is a foundational synthetic building block, can be elaborated into compounds with potent pro-apoptotic activity in cancer cells. nih.govrjeid.com

Table 1: Effect of Pyrazine Derivative 2-mOPP on K562 Leukemia Cells

| Parameter | Observation | Implication | Source(s) |

|---|---|---|---|

| Cell Viability (IC50) | 25µM at 72 hours | Potent inhibition of cell proliferation | nih.gov |

| Cell Cycle | Arrest at G0/G1 phase | Blockade of cell division | nih.gov |

| Bax Expression | Increased | Promotion of apoptosis | nih.gov |

| Bcl2 Expression | Decreased | Inhibition of anti-apoptotic defense | nih.gov |

| Survivin Expression | Decreased | Sensitization of cells to apoptosis | nih.gov |

Exploration of this compound in the Development of Specific Enzyme Inhibitors

The structural features of the pyrazine ring make it an attractive scaffold for designing inhibitors that can fit into the active sites of various enzymes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones, which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. nih.gov The development of DPP-IV inhibitors has involved the exploration of a wide range of heterocyclic scaffolds, including pyrazoles, triazines, and coumarins, to achieve high potency and selectivity. nih.govnih.gov While these diverse structures underscore the broad chemical space being explored for DPP-IV inhibition, a direct synthetic route utilizing this compound for currently marketed or late-stage clinical DPP-IV inhibitors is not prominently documented in available research.

HCV NS5B Polymerase Inhibitors

The Hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome, making it a prime target for antiviral drug development. nih.govnih.gov Research into non-nucleoside inhibitors (NNIs) has identified several allosteric binding sites on the enzyme, such as the palm and thumb domains. nih.govnih.gov Numerous heterocyclic compounds, including pyrazolobenzothiazines and pyridazines, have been investigated for their ability to bind to these sites and inhibit polymerase activity. nih.govcrimsonpublishers.com However, the specific application of this compound as a key intermediate in the synthesis of potent HCV NS5B polymerase inhibitors has not been a primary focus in the reviewed scientific literature.

Investigation of Other Biological Activities

The versatility of heterocyclic compounds often leads to the discovery of multiple biological activities.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Many heterocyclic compounds have been investigated for their potential to modulate inflammatory pathways. For instance, various derivatives of pyrazole, triazine, and quinoline (B57606) have demonstrated significant anti-inflammatory effects in preclinical models. nih.govnih.govtbzmed.ac.ir These compounds often work by inhibiting the production of inflammatory mediators. tbzmed.ac.ir Despite the established anti-inflammatory potential within the broader class of nitrogen-containing heterocycles, specific studies focusing on the anti-inflammatory properties of this compound or its direct derivatives are not extensively reported in the current body of scientific literature.

Table 2: Compound Names Mentioned in Article

| Compound Name | Chemical Class |

|---|---|

| This compound | Pyrazine |

| Gilteritinib | Pyrazine-2-carboxamide |

Antioxidant Potential

While research specifically detailing the antioxidant potential of this compound is not extensively available in the public domain, the broader class of pyrazine derivatives has been a subject of interest in medicinal chemistry for their potential biological activities, including antioxidant effects. The pyrazine ring is a core structure in various compounds that have demonstrated the ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

The antioxidant activity of pyrazine derivatives is often attributed to their chemical structure, which can be modified to enhance their ability to scavenge free radicals and chelate metal ions. For instance, studies on various substituted pyrazines have shown that the introduction of specific functional groups can significantly influence their antioxidant capacity.

A study on a series of novel 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, which are derivatives of a pyrazine structure, demonstrated notable antioxidant activity. researchgate.net This suggests that the pyrazine core can serve as a scaffold for the development of potent antioxidant agents. The specific substitutions on the pyrazine ring play a crucial role in determining the extent of this activity.

Furthermore, research into 2-chloro-3-hydrazinopyrazine derivatives has indicated that compounds within this class possess antioxidant properties. nih.gov In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, were used to evaluate their ability to counteract oxidative processes. nih.gov The findings revealed that these chloro-substituted pyrazine derivatives were capable of scavenging free radicals and reducing ferric ions, confirming their antioxidant potential. nih.gov

Although direct experimental data on this compound is scarce, the findings from related chloro-pyrazine and alkyl-pyrazine derivatives suggest that this compound could potentially exhibit antioxidant properties. The presence of the chloro and methyl groups on the pyrazine ring would influence its electron density and reactivity, which are key determinants of antioxidant activity. However, without specific studies, its efficacy as an antioxidant remains speculative. Further investigation is required to elucidate the specific antioxidant mechanisms and potency of this compound.

Applications in Agrochemical Research and Development

Development of Pesticides

The pyrazine (B50134) chemical scaffold is a core component in numerous biologically active compounds. The development of novel pesticides often involves the chemical modification of such heterocyclic rings to create derivatives with desired toxicological profiles against target pests. 2-Chloro-6-methylpyrazine fits into this discovery pipeline as a starting material for generating new potential agrochemicals.

While specific, publicly available research detailing the direct herbicidal activity of this compound derivatives is limited, the broader class of nitrogen-containing heterocyclic compounds is a cornerstone of modern herbicide development. For instance, the widely used sulfonylurea herbicides, which function by inhibiting the acetolactate synthase (ALS) enzyme in plants, are frequently synthesized using heterocyclic amine intermediates. nih.govgoogle.com The synthesis of these herbicides often involves the condensation of a sulfonyl isocyanate with a heterocyclic amine, such as an aminopyrimidine or aminotriazine. nih.govgoogle.com This established synthetic pathway highlights the importance of heterocyclic building blocks in the creation of potent herbicides.

Similar to herbicides, the development of novel fungicides often leverages the chemical diversity of heterocyclic compounds. The pyrimidine (B1678525) ring, which is structurally related to pyrazine, is present in several major classes of fungicides, including anilinopyrimidines. mdpi.com These fungicides are critical in managing diseases like Botrytis cinerea. mdpi.com The exploration of pyrazine derivatives for fungicidal properties is a logical extension of this principle, as the core scaffold offers numerous sites for chemical modification to optimize biological activity and spectrum.

Role as Building Blocks for Novel Agrochemical Intermediates

The most clearly documented role of this compound in agrochemical research is as a foundational building block for the synthesis of more complex intermediates. The reactivity of both the chloro and methyl groups allows for further chemical transformations to create new derivatives.

A key example of its use is in the synthesis of 2-chloro-6-trichloromethylpyrazine. This reaction involves the chlorination of the methyl group on the this compound ring. The resulting trichloromethyl group significantly alters the electronic properties and reactivity of the molecule, making the product a useful intermediate for further synthesis or for direct use in pesticidal formulations.

Table 1: Synthesis of an Agrochemical Intermediate from this compound

| Reactant | Product | Reagents and Conditions |

|---|

This transformation underscores the utility of this compound as a starting material for producing key agrochemical intermediates, which are then used to develop new active ingredients for crop protection.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Contributions to Materials Science and Advanced Technologies

Precursors for Advanced Materials, Coatings, and Polymers

2-Chloro-6-methylpyrazine serves as a crucial intermediate in the synthesis of advanced materials, including high-performance polymers and functional coatings. The reactivity of the chlorine atom allows for its substitution through various cross-coupling reactions, enabling the integration of the pyrazine (B50134) moiety into larger molecular architectures. This is particularly significant in the development of conjugated polymers, where the electron-accepting nature of the pyrazine ring can be used to tune the material's electronic properties.

One notable area of research is the synthesis of pyrazinacene-based conjugated polymers. nih.govresearchgate.netrsc.org These materials, which feature linearly fused pyrazine rings, are of interest for their potential as n-type semiconductors. nih.govresearchgate.netrsc.org The synthesis of pyrazinacene monomers often begins with chlorinated pyrazine derivatives, highlighting the role of compounds like this compound as foundational precursors. nih.gov The polymerization of such monomers can be achieved through various methods, including dehydrohalogenation polymerization, to yield high molecular weight polymers. nih.govrsc.org

Furthermore, the functionalization of this compound via reactions such as the Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions provides a pathway to a diverse range of monomers. researchgate.netorganic-chemistry.orgwikipedia.org These monomers can then be polymerized to create materials with tailored properties for applications in coatings and advanced composites. The incorporation of the pyrazine unit can enhance thermal stability, and influence the optical and electronic characteristics of the final material.

| Polymer Class | Precursor Type | Potential Polymerization Route | Key Properties of Resulting Polymer |

| Pyrazinacene Conjugated Polymers | Chlorinated Pyrazine Derivatives | Dehydrohalogenation Polymerization | n-type semiconductivity, High electron affinity |

| Poly(arylene ethynylene)s | Halogenated Pyrazines and Alkynes | Sonogashira Cross-Coupling | Tunable electronic and optical properties, High stability |

| Poly(arylene vinylene)s | Halogenated Pyrazines and Alkenes | Heck Cross-Coupling | Electroluminescence, Photoconductivity |

| Biaryl Polymers | Halogenated Pyrazines and Boronic Acids | Suzuki-Miyaura Cross-Coupling | Thermal stability, Tailored electronic properties |

Applications in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the pyrazine ring makes its derivatives promising candidates for use in organic light-emitting diodes (OLEDs), particularly as components of emissive or electron-transporting layers. This compound can be chemically modified to produce molecules with specific photophysical properties required for efficient electroluminescence.

A significant area of development is in thermally activated delayed fluorescence (TADF) emitters. nih.govdiva-portal.orgchemrxiv.org TADF materials enable OLEDs to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons. The design of TADF molecules often involves linking an electron-donating moiety to an electron-accepting moiety. Pyrazine derivatives, synthesized from precursors like this compound, can serve as the electron-accepting core. For instance, 2-cyanopyrazine has been utilized as an acceptor in the design of blue TADF emitters. nih.gov The synthesis of these complex molecules often relies on cross-coupling reactions where a halogenated pyrazine is a key starting material.

The use of pyrazine-based materials in OLEDs has been shown to result in devices with high external quantum efficiencies and brightness. chemrxiv.org For example, OLEDs incorporating pyrazine-based TADF emitters have demonstrated deep blue to sky blue emission with maximum external quantum efficiencies reaching up to 11.6% and high luminance. chemrxiv.org The strategic functionalization of the pyrazine core, which can be initiated from this compound, allows for the fine-tuning of the emission color and device performance.

| OLED Application | Role of Pyrazine Derivative | Key Synthetic Reactions | Resulting Device Characteristics |

| Thermally Activated Delayed Fluorescence (TADF) Emitters | Electron-Accepting Core | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination | High Internal Quantum Efficiency, Tunable Emission Color |

| Electron-Transporting Materials | Electron-Deficient Component | Cross-Coupling Reactions | Improved Electron Injection and Transport |

| Emissive Layer Dopants | Host or Guest Material | Functionalization via Cross-Coupling | High Brightness and Efficiency |

Research into Chromophoric Properties for Dyes and Pigments

The pyrazine ring system is a known chromophore, and its derivatives have been investigated for their use as dyes and pigments. The electronic transitions within the pyrazine core, coupled with intramolecular charge transfer (ICT) interactions that can be engineered through substitution, give rise to absorption in the visible region of the electromagnetic spectrum. This compound serves as a versatile starting material for the synthesis of such colored compounds.

The introduction of electron-donating groups onto the pyrazine ring, often by replacing the chlorine atom, can lead to significant bathochromic (red) shifts in the absorption spectra, resulting in intensely colored materials. nii.ac.jp For example, the synthesis of 2,5-diamino-3,6-dicyanopyrazine derivatives has led to the development of liquid dyes with fluorescent properties. nii.ac.jp Although this specific example does not start from this compound, it demonstrates the principle of tuning the optical properties of the pyrazine core through substitution.

Furthermore, the Knoevenagel condensation is a powerful reaction for the synthesis of dyes. sigmaaldrich.comwikipedia.orgrsc.org While direct examples with this compound are not prevalent in the literature, the methyl group could potentially be activated for condensation with aldehydes or ketones to form conjugated systems with strong chromophoric properties. The resulting molecules would be expected to exhibit absorption characteristics dependent on the extent of conjugation and the nature of the substituents.

| Dye/Pigment Type | Synthetic Strategy | Key Structural Features | Resulting Chromophoric Properties |

| Donor-Acceptor Pyrazine Dyes | Nucleophilic Aromatic Substitution | Pyrazine core with electron-donating and -accepting groups | Intramolecular Charge Transfer, Tunable Absorption |

| Conjugated Pyrazine Systems | Knoevenagel Condensation | Extended π-conjugation | Strong Absorption in the Visible Spectrum |

| Fluorescent Pyrazine Dyes | Functionalization with Fluorophores | Pyrazine core linked to fluorescent moieties | Emission in the Visible Spectrum |

Electronic Properties for Organic Electronics

The inherent electronic properties of the pyrazine nucleus make it a compelling component for materials in organic electronics beyond OLEDs, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-deficient character of pyrazine can be exploited to create materials with high electron affinity, which is desirable for n-type semiconductors.

Research into pyrazinacene-based conjugated polymers, which can be synthesized from chloropyrazine precursors, has revealed their potential as stable n-type materials capable of multi-electron reduction. nih.govresearchgate.netrsc.orgdigitellinc.com Electrochemical studies and theoretical calculations have shown that the incorporation of pyrazine rings can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the resulting polymers, facilitating electron injection and transport. digitellinc.com

The charge transport characteristics of polymers derived from pyrazine-containing monomers are a key area of investigation. researchgate.netrsc.orgrsc.org The planarity of the polymer backbone and the intermolecular packing in the solid state are critical factors that influence charge carrier mobility. The rigid structure of the pyrazine ring can contribute to a more ordered packing, which is beneficial for efficient charge transport. The ability to functionalize this compound allows for the introduction of side chains that can be used to control the solubility and morphology of the resulting semiconducting polymers.

| Property | Influence of Pyrazine Moiety | Method of Characterization | Relevance to Organic Electronics |

| LUMO Energy Level | Lowered due to electron-deficient nature | Cyclic Voltammetry, DFT Calculations | Facilitates electron injection in n-type devices |

| Electron Affinity | Increased | Photoelectron Spectroscopy | Enhances performance of n-type semiconductors |

| Charge Carrier Mobility | Influenced by molecular packing and planarity | Field-Effect Transistor Measurements | Determines the switching speed of transistors |

| Optical Bandgap | Tunable through substitution | UV-Vis Spectroscopy | Determines the absorption spectrum for photovoltaic applications |

Research on Flavor and Fragrance Applications and Biosynthesis

Scientific Investigation of Sensory Profile Enhancement and Aromatic Properties

Pyrazines as a class of compounds are crucial heterocyclic flavor components, often presenting a baked or roasted flavor profile which is beneficial for the flavor quality of food. mdpi.com Depending on their specific structure, substitution, and concentration, alkylpyrazines can impart a range of desirable aromas, including roasty, nutty, and earthy notes reminiscent of coffee and cocoa. semanticscholar.orgresearchgate.net This makes them key ingredients in foods that are raw, roasted, or microwaved. mdpi.com The distribution of alkyl groups in the pyrazine (B50134) ring influences its flavor release, thereby affecting the aroma perception in food materials. mdpi.com While many pyrazines contribute these characteristic roasted notes, 2-Chloro-6-methylpyrazine is specifically noted for its contribution to a unique savory character. chemimpex.com

Role as Building Blocks in the Scientific Formulation of Complex Flavors and Fragrances

In the scientific formulation of complex flavors and fragrances, this compound serves as a valuable building block. chemimpex.com Its unique structure and sensory profile allow formulators to create sophisticated and multi-layered taste and scent experiences. chemimpex.com The compound's ability to blend effectively with other aromatic chemicals is essential for developing innovative products with distinct and appealing sensory characteristics in the food, beverage, and cosmetic sectors. chemimpex.com

The broader family of pyrazines is fundamental in constructing the flavor profiles of many processed foods. researchgate.net They are often formed during the Maillard reaction in thermal processing and are responsible for the characteristic aromas of baked goods, roasted nuts, and coffee. mdpi.comsemanticscholar.org The inclusion of specific pyrazines like this compound allows flavorists to precisely modulate and build upon these foundational notes, adding complexity and a specific savory signature that might otherwise be difficult to achieve. chemimpex.com

Biosynthesis and Microbial Synthesis Pathways of Pyrazines

Naturally occurring pyrazines are predominantly formed through two main routes: the Maillard reaction during food processing and fermentation processes by microorganisms. mdpi.com The biosynthesis of pyrazines by microorganisms is considered an environmentally friendly alternative to chemical synthesis. mdpi.comnih.gov Various bacteria have been identified as producers of a range of alkylpyrazines.

Research has shown that specific amino acids serve as precursors in the microbial production of pyrazines. For instance, L-threonine and sodium acetate (B1210297) have been identified as precursors in pyrazine biosynthesis pathways. mdpi.comresearchgate.net Studies involving Bacillus subtilis strains isolated from fermented soybeans (natto) have demonstrated their capability to produce several alkylpyrazines, including 2-methylpyrazine (B48319), 2,5-dimethylpyrazine (B89654) (2,5-DMP), 2,6-dimethylpyrazine (B92225) (2,6-DMP), and 2,3,5-trimethylpyrazine (B81540) (TMP). mdpi.comnih.govresearchgate.net Different strains of B. subtilis show a predisposition to produce different types of alkylpyrazines. mdpi.comresearchgate.net The addition of precursors like L-threonine (a precursor for 2,5-DMP) and acetoin (B143602) (a precursor for 2,3,5,6-tetramethylpyrazine) to the culture medium can stimulate the production of these and other pyrazines. nih.gov

Experimental data generally show a correlation between amino acid metabolism and pyrazine production in various microorganisms. researchgate.net For example, Corynebacterium glutamicum has been found to release several pyrazines and acyloin derivatives into its volatiles. mdpi.comresearchgate.net

Table 1: Examples of Microbial Synthesis of Pyrazines

| Microorganism | Precursors | Pyrazines Produced |

|---|---|---|